5-Fluoro-2-hydrazinylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of fluoropyrimidine derivatives, including compounds related to 5-Fluoro-2-hydrazinylpyrimidine, often involves complex chemical procedures. For instance, the synthesis of novel dimeric fluoropyrimidine molecules and their metabolic patterns in biological systems have been extensively studied, demonstrating the intricate processes involved in creating these compounds and their precursors (Gasparini et al., 1994).
Molecular Structure Analysis
The molecular structure of fluoropyrimidines and their derivatives, including 5-Fluoro-2-hydrazinylpyrimidine, is critical in determining their chemical behavior and potential applications. Studies on the crystal and molecular structure of related fluoropyrimidine compounds provide insights into their structural properties and potential for interaction with biological targets (Harris & MacIntyre, 1964).
Chemical Reactions and Properties
Fluoropyrimidines undergo various chemical reactions that define their properties and uses. For example, the synthesis of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines explores their antitubercular activity, demonstrating the chemical versatility of these compounds and their potential therapeutic applications (Verbitskiy et al., 2016).
Physical Properties Analysis
The physical properties of 5-Fluoro-2-hydrazinylpyrimidine and related compounds, such as solubility, melting point, and stability, are essential for their handling and application in various fields. Research on the synthesis and properties of novel fluoropyrimidines contributes to understanding these aspects and optimizing their use (Zhang et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for substitution reactions, and interaction with biological molecules, are crucial for the application of 5-Fluoro-2-hydrazinylpyrimidine in medicinal chemistry and other areas. Studies exploring the synthesis and evaluation of antitubercular activity of fluorinated pyrimidines shed light on these chemical properties and their implications for drug design and synthesis (Verbitskiy et al., 2016).
Scientific Research Applications
Noninvasive Studies in Oncology : Fluoropyrimidines, including 5-Fluoro-2-hydrazinylpyrimidine, provide insights into drug action and metabolism, aiding in individualized chemotherapy strategies (Wolf, Presant, & Waluch, 2003).
Pharmacokinetics and Clinical Utility : Understanding the pharmacokinetics and enzyme distribution of fluoropyrimidines enhances their clinical utility in cancer treatment (Myers, Diasio, Eliot, & Chabner, 1976).
Cytotoxicity in Cancer Therapy : DNA nanoscaffolds incorporating fluoropyrimidines show increased cytotoxicity and apoptosis in colorectal cancer cells, highlighting their potential in cancer treatment (Jorge et al., 2018).
Predictive Pharmacologic Testing : Genetic factors related to 5-fluorouracil metabolism in the fluoropyrimidine pathway may predict outcomes in patients receiving chemotherapy for metastatic gastric cancer (Ichikawa, 2006).
HBV Infection Treatment : Certain fluoropyrimidine derivatives show potent inhibition of hepatitis B virus DNA replication, suggesting their potential in treating human HBV infections (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).
Enhancing Antitumor Effect : Modifications in fluoropyrimidine metabolism can prolong drug presence in tumors, potentially enhancing antitumor effects (Adams et al., 1999).
Safety and Toxicity in Chemotherapy : Individualizing fluoropyrimidine chemotherapy based on enzyme activity can improve patient safety and reduce toxicity (Meulendijks, Cats, Beijnen, & Schellens, 2016).
Detection and Assay Techniques : Techniques like 19F-NMR spectroscopy are used to detect fluorinated nucleotides, aiding in understanding the chemotherapy mechanism of fluoropyrimidines (Lutz & Hull, 1999).
New Cancer Treatment Strategies : Novel cytotoxic derivatives of pyrimidine and pyrazolopyrimidne, related to fluoropyrimidines, show potential in colon cancer treatment due to their apoptotic effects (Ragab et al., 2020).
Safety And Hazards
The safety data sheet for a related compound, 5-Fluoro-2-hydroxypyridine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
Fluorinated pyrimidines, such as 5-FU, are widely used in cancer treatment . The use of fluorinated drugs continues to expand rapidly, partly due to new developments in fluorine chemistry and increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution . This suggests potential future directions for the study and application of 5-Fluoro-2-hydrazinylpyrimidine.
properties
IUPAC Name |
(5-fluoropyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDYDITEBFPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydrazinylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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